5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is a type of heterocyclic compound . Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with pyrrolidine . For instance, 5-bromo-4-methyl-2-substituted pyrimidines with a pyrazolyl substituent in the C4 position were synthesized via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinium salt .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and mass spectrometry .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
One notable application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. Researchers Rahimizadeh, Nikpour, and Bakavoli (2007) developed a method where 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound closely related to the query chemical, was treated with carbon disulfide and alkyl halides to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives were further modified to obtain 7-amino derivatives through reactions with secondary amines, showcasing the versatility of bromo-chloro-pyrimidine compounds in heterocyclic chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Activity
Another application is found in the development of antiviral agents. Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at the 5-position, demonstrating that these derivatives have notable inhibitory activity against retroviruses, including human immunodeficiency virus (HIV). This research illustrates the potential of bromo-chloro-pyrimidine derivatives in medicinal chemistry, particularly in the design of new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Investigation of Regioselectivity
Research by Doulah et al. (2014) focused on the regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the production of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This study contributes to the understanding of reaction mechanisms and regioselectivity in the synthesis of pyrimidine derivatives, highlighting the utility of bromo-chloro-pyrimidine compounds in detailed chemical investigations (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-4-chloro-6-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNGJSXLQZAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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